molecular formula C18H24BBrN2O4 B2458104 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester CAS No. 2377610-71-2

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester

Cat. No.: B2458104
CAS No.: 2377610-71-2
M. Wt: 423.11
InChI Key: ZUOCARQRFNDDCC-UHFFFAOYSA-N
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Description

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of indazole, a bicyclic heterocycle, and contains both a boronic acid pinacol ester and a tert-butoxycarbonyl (BOC) protecting group. This compound is particularly valuable in the field of medicinal chemistry and material science due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of various pharmaceuticals and materials .

Action Environment

The action of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester, like other boronic acid pinacol esters, is influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium). These factors can affect the efficacy and stability of the compound in the Suzuki–Miyaura coupling reaction .

Preparation Methods

The synthesis of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 4-bromoindazole.

    BOC Protection: The indazole is then protected with a BOC group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Borylation: The protected 4-bromoindazole undergoes a borylation reaction with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid pinacol ester moiety.

Industrial production methods for this compound are similar but often optimized for larger scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is involved in various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. The major products formed are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester has numerous applications in scientific research:

Comparison with Similar Compounds

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester can be compared with other boronic esters and indazole derivatives:

Properties

IUPAC Name

tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCARQRFNDDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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